molecular formula C4H5BrN2 B095816 4-bromo-1-methyl-1H-pyrazole CAS No. 15803-02-8

4-bromo-1-methyl-1H-pyrazole

Cat. No. B095816
Key on ui cas rn: 15803-02-8
M. Wt: 161 g/mol
InChI Key: IXJSDKIJPVSPKF-UHFFFAOYSA-N
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Patent
US06642237B1

Procedure details

To a solution of 4-bromo-1-methylpyrazole (15 g, 38.5 mmol) in ether (150 mL) n-Butyllithium (2.5M in hexanes, 17 mL, 42.4 mmol) was added at −78° C. After the reaction solution was stirred at −78° C. for 30 minutes, tributyltin chloride (11.5 mL, 42.4 mmol) was added. It was stirred at −60° C. for 1 hour and warmed to room temperature, at which it was stirred for 1 more hour. Then, it was diluted with ethyl acetate (300 mL) and washed with water (200 mL) and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by flash column chromatography on silica gel with hexanes/ethyl acetate=10/1 as eluant to get 1-methyl-4-tributylstannylpyrazole as a white wax. 1H NMR (CDCl3, 300 MHz): δ7.42 (s, 1H), 7.23 (s, 1H), 3.93 (s, 3 H). 1.28-1.55 (m, 18 H), 0.91 (t, J=15 Hz, 9 H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
tributyltin chloride
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][N:5]([CH3:7])[CH:6]=1.CCOCC.[CH2:13]([Sn:17](Cl)([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16]>C(OCC)(=O)C>[CH3:7][N:5]1[CH:6]=[C:2]([Sn:17]([CH2:18][CH2:19][CH2:20][CH3:21])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:13][CH2:14][CH2:15][CH3:16])[CH:3]=[N:4]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=NN(C1)C
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
tributyltin chloride
Quantity
11.5 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After the reaction solution was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It was stirred at −60° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature, at which it
STIRRING
Type
STIRRING
Details
was stirred for 1 more hour
WASH
Type
WASH
Details
washed with water (200 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel with hexanes/ethyl acetate=10/1 as eluant

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=CC(=C1)[Sn](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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